REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[Cl:11])=[O:3].[Br-:12].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>O1CCCC1>[Br:12][CH2:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[Cl:11])=[O:3] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
9.94 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×250 mL) and brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.47 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |